Taraxasterone

概要

説明

Taraxasterone is a natural pentacyclic triterpenoid compound found in various plants, particularly in the dandelion species. It is known for its diverse biological activities and potential therapeutic applications. The compound is derived from the mevalonate pathway and is a significant component of the latex produced by dandelions .

準備方法

Synthetic Routes and Reaction Conditions

The biosynthesis of taraxasterone begins with the precursor squalene. Squalene undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene. This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and cyclizations result in the formation of the baccharenyl cation, lupanyl cation, and finally the taraxasteryl cation. The final step involves an E2 reaction where deprotonation yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources, particularly dandelions. The latex of dandelions is rich in pentacyclic triterpenoids, including this compound. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .

化学反応の分析

Antioxidant and Anti-Inflammatory Interactions

Taraxasterol modulates redox and inflammatory pathways through direct and indirect chemical interactions:

Key Mechanisms:

-

ROS Scavenging : Reduces hydrogen peroxide (H₂O₂)-induced oxidative stress in human umbilical vein endothelial cells (HUVECs), decreasing apoptosis and downregulating adhesion molecules (VCAM-1, ICAM-1) .

-

NF-κB Inhibition : Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by blocking NF-κB nuclear translocation, as observed in colitis models .

-

Mitochondrial Protection : Enhances PGC-1α/NRF1/TFAM signaling to restore mitochondrial function in senescent lung cells, reducing DNA damage markers (γ-H2AX) .

Crystallization Inhibition

Taraxasterol alters calcium oxalate (CaOx) crystal growth in vitro:

Synergistic effects with other dandelion extracts suggest enhanced efficacy compared to isolated taraxasterol .

Structural Reactivity

The hydroxyl group at C-3 and oleanane skeleton govern taraxasterol’s reactivity:

科学的研究の応用

Anti-Inflammatory Effects

Taraxasterone exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it can reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models.

Case Study: Rheumatoid Arthritis

In a study involving collagen-induced rheumatoid arthritis in mice, treatment with this compound (10 mg/kg) resulted in improved pain thresholds and reduced clinical scores associated with arthritis . The compound demonstrated a dose-dependent inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for rheumatoid arthritis.

Anti-Cancer Properties

This compound has shown promise in inhibiting tumor growth and proliferation in various cancer models.

Case Study: Prostate Cancer

In a study on androgen-independent prostate cancer cells, this compound significantly suppressed cell viability and tumor growth in xenograft models. Mechanistically, it was found to down-regulate c-Myc and cyclin D1 expression while inhibiting the PI3K/AKT signaling pathway . This suggests that this compound could be developed as an adjunct therapy for prostate cancer.

Case Study: Lung Cancer

Another investigation revealed that this compound treatment reduced senescence-associated markers in lung cells and improved cell cycle progression. The compound also decreased DNA damage response markers, indicating its potential role in cancer prevention and therapy .

Cardiovascular Health

Recent studies have highlighted the cardioprotective effects of this compound, particularly concerning cardiac aging.

Case Study: Aging Models

In experiments involving aging mice induced by D-galactose, this compound treatment led to a significant decrease in senescent cell markers (p16, p21) and inflammatory cytokines (IL-1β, IL-6). These findings suggest that this compound may mitigate age-related cardiac dysfunction by modulating cellular senescence and inflammation .

Hepatoprotective Effects

This compound has been investigated for its protective effects against liver damage.

Case Study: Acute Hepatic Injury

In models of acute liver injury, this compound demonstrated the ability to reduce liver enzyme levels and improve histopathological outcomes. It was effective in mitigating oxidative stress markers, thereby indicating its hepatoprotective potential .

Mechanistic Insights

The pharmacological actions of this compound are attributed to multiple mechanisms:

- Anti-inflammatory Pathways: Inhibition of NF-κB activation and suppression of COX-2 expression.

- Antioxidant Activity: Reduction of oxidative stress markers such as malondialdehyde (MDA) and enhancement of superoxide dismutase (SOD) activity.

- Cell Cycle Regulation: Modulation of cell cycle proteins leading to reduced proliferation of cancer cells.

Data Tables

作用機序

The mechanism of action of taraxasterone involves modulation of various molecular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response .

類似化合物との比較

Similar Compounds

Taraxasterol: Another pentacyclic triterpenoid found in dandelions with similar biological activities.

β-Amyrin: A triterpenoid with anti-inflammatory and analgesic properties.

Lup-19(21)-en-3-ol: A pentacyclic triterpenoid with potential therapeutic applications.

Uniqueness

Taraxasterone is unique due to its specific molecular structure and the pathways it modulates. Its ability to inhibit multiple pro-inflammatory cytokines makes it a promising candidate for developing anti-inflammatory therapies .

生物活性

Taraxasterone, a triterpenoid compound derived from the plant Taraxacum, has garnered attention for its diverse biological activities. This article synthesizes recent findings on the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and anti-aging effects, supported by various research studies and data.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models:

- In vitro Studies : In RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), this compound demonstrated a dose-dependent reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production, highlighting its potential as an anti-inflammatory agent .

- Animal Models : In a study involving DSS-induced colitis in mice, this compound improved inflammatory markers by upregulating PPARγ expression and downregulating TNF-α and IL-6 .

2. Anti-Cancer Properties

This compound has shown promise in inhibiting tumor growth across various cancer types:

- Liver Cancer : this compound promotes apoptosis in liver cancer cells by upregulating Hint1 expression and inhibiting cell proliferation .

- Prostate Cancer : It suppresses the proliferation of androgen-independent prostate cancer cells by downregulating c-Myc and cyclin D1 through the FGFR2-PI3K/AKT signaling pathway .

- Lung Cancer : In xenograft models using A549 lung cancer cells, this compound treatment significantly reduced tumor growth and altered cell cycle dynamics .

3. Anti-Aging Effects

The compound also demonstrates potential in combating age-related cellular senescence:

- Cardiomyocyte Senescence : this compound treatment reduced markers of senescence in H9c2 cardiomyocytes exposed to D-galactose, indicating its ability to enhance cell viability and restore mitochondrial function .

- Oxidative Stress Reduction : It alleviates oxidative stress by decreasing reactive oxygen species (ROS) levels while increasing superoxide dismutase (SOD) activity .

4. Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound:

5. Case Studies

Several case studies have further elucidated the effects of this compound:

- Liver Injury Model : In a study where mice were treated with ethanol to induce liver injury, this compound significantly improved liver histopathology and reduced serum levels of ALT and AST, indicating hepatoprotective effects .

- Colitis Model : this compound administration in DSS-induced colitis models led to notable improvements in inflammatory markers and histological scores, suggesting therapeutic potential for inflammatory bowel diseases .

特性

CAS番号 |

6786-16-9 |

|---|---|

分子式 |

C30H48O |

分子量 |

424.7 g/mol |

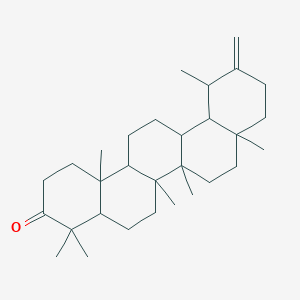

IUPAC名 |

(4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |

InChIキー |

ZYOCVAPRXVCQQR-NGVMWHTRSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |

異性体SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)C |

正規SMILES |

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |

melting_point |

182-183°C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。